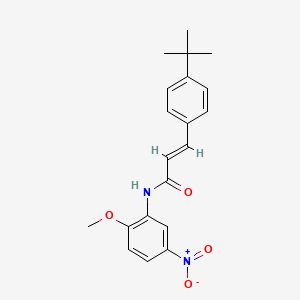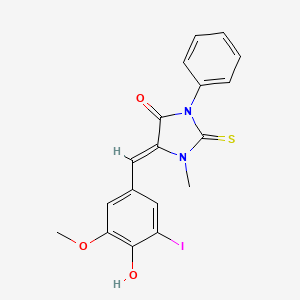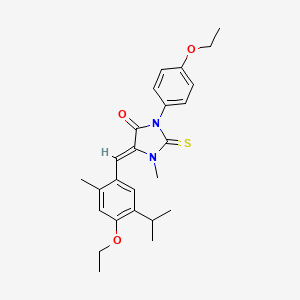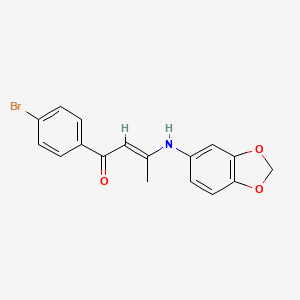![molecular formula C19H19N3O4 B5915077 N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. INA is a synthetic molecule that is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, several studies have suggested that N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to modulate the activity of certain ion channels and receptors, such as the TRPV1 receptor and the GABAA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent and selective anticancer activity. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been reported to exhibit cytotoxic effects against normal cells, which may limit its therapeutic potential. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is a synthetic molecule, which may make it more difficult to obtain and study compared to natural compounds.
Orientations Futures
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. One area of research is the development of novel anticancer agents based on the structure of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Several analogs of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide have been synthesized and evaluated for their anticancer activity, and further studies are needed to identify the most potent and selective compounds. Another area of research is the elucidation of the mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Further studies are needed to identify the molecular targets of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide and to understand how it exerts its anticancer activity. Finally, the potential use of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.
Méthodes De Synthèse
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-aminobenzophenone with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitrophenylacrylic acid. The final product is obtained by recrystallization from a suitable solvent. Other methods, such as the use of microwave irradiation or ultrasound, have also been reported.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the major applications of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is in the development of novel anticancer agents. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
Propriétés
IUPAC Name |
2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)19(24)21-16-9-7-15(8-10-16)20-18(23)11-6-14-4-3-5-17(12-14)22(25)26/h3-13H,1-2H3,(H,20,23)(H,21,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUPGPZMCMLPT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(2-methylpropanoyl)amino]phenyl}-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)


![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)
![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
![1-(3-nitrophenyl)ethanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5915060.png)
![2-bromo-4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B5915065.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)